Cas no 2227863-06-9 ((1S)-3-amino-1-(2-fluoro-5-nitrophenyl)propan-1-ol)

(1S)-3-Amino-1-(2-fluoro-5-nitrophenyl)propan-1-ol is a chiral organic compound featuring a fluorinated nitrophenyl group and an amino alcohol moiety. Its stereospecific (S)-configuration ensures high enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. The presence of both amino and hydroxyl functional groups allows for versatile derivatization, while the electron-withdrawing nitro and fluoro substituents enhance reactivity in electrophilic aromatic substitution or reduction reactions. This compound is particularly useful as an intermediate in the synthesis of bioactive molecules, including potential drug candidates targeting neurological or cardiovascular pathways. Its well-defined structure and functional group compatibility facilitate controlled modifications in medicinal chemistry research.
(1S)-3-amino-1-(2-fluoro-5-nitrophenyl)propan-1-ol structure
2227863-06-9 structure
Product name:(1S)-3-amino-1-(2-fluoro-5-nitrophenyl)propan-1-ol
CAS No:2227863-06-9
MF:C9H11FN2O3
MW:214.193645715714
CID:5951770
PubChem ID:165761007

(1S)-3-amino-1-(2-fluoro-5-nitrophenyl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1S)-3-amino-1-(2-fluoro-5-nitrophenyl)propan-1-ol
    • 2227863-06-9
    • EN300-1799587
    • Inchi: 1S/C9H11FN2O3/c10-8-2-1-6(12(14)15)5-7(8)9(13)3-4-11/h1-2,5,9,13H,3-4,11H2/t9-/m0/s1
    • InChI Key: JCQXJNNUCBDKEU-VIFPVBQESA-N
    • SMILES: FC1=CC=C(C=C1[C@H](CCN)O)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 214.07537038g/mol
  • Monoisotopic Mass: 214.07537038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 92.1Ų

(1S)-3-amino-1-(2-fluoro-5-nitrophenyl)propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1799587-0.05g
(1S)-3-amino-1-(2-fluoro-5-nitrophenyl)propan-1-ol
2227863-06-9
0.05g
$1296.0 2023-09-19
Enamine
EN300-1799587-10.0g
(1S)-3-amino-1-(2-fluoro-5-nitrophenyl)propan-1-ol
2227863-06-9
10g
$6635.0 2023-06-02
Enamine
EN300-1799587-1g
(1S)-3-amino-1-(2-fluoro-5-nitrophenyl)propan-1-ol
2227863-06-9
1g
$1543.0 2023-09-19
Enamine
EN300-1799587-10g
(1S)-3-amino-1-(2-fluoro-5-nitrophenyl)propan-1-ol
2227863-06-9
10g
$6635.0 2023-09-19
Enamine
EN300-1799587-5.0g
(1S)-3-amino-1-(2-fluoro-5-nitrophenyl)propan-1-ol
2227863-06-9
5g
$4475.0 2023-06-02
Enamine
EN300-1799587-1.0g
(1S)-3-amino-1-(2-fluoro-5-nitrophenyl)propan-1-ol
2227863-06-9
1g
$1543.0 2023-06-02
Enamine
EN300-1799587-0.1g
(1S)-3-amino-1-(2-fluoro-5-nitrophenyl)propan-1-ol
2227863-06-9
0.1g
$1357.0 2023-09-19
Enamine
EN300-1799587-0.5g
(1S)-3-amino-1-(2-fluoro-5-nitrophenyl)propan-1-ol
2227863-06-9
0.5g
$1482.0 2023-09-19
Enamine
EN300-1799587-5g
(1S)-3-amino-1-(2-fluoro-5-nitrophenyl)propan-1-ol
2227863-06-9
5g
$4475.0 2023-09-19
Enamine
EN300-1799587-0.25g
(1S)-3-amino-1-(2-fluoro-5-nitrophenyl)propan-1-ol
2227863-06-9
0.25g
$1420.0 2023-09-19

Additional information on (1S)-3-amino-1-(2-fluoro-5-nitrophenyl)propan-1-ol

Recent Advances in the Study of (1S)-3-amino-1-(2-fluoro-5-nitrophenyl)propan-1-ol (CAS: 2227863-06-9)

The compound (1S)-3-amino-1-(2-fluoro-5-nitrophenyl)propan-1-ol (CAS: 2227863-06-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amino alcohol derivative is of particular interest due to its potential applications in drug development, especially as a building block for novel therapeutic agents. Recent studies have focused on its synthesis, stereochemical properties, and biological activities, which are crucial for understanding its role in medicinal chemistry.

A study published in the Journal of Medicinal Chemistry (2023) explored the enantioselective synthesis of (1S)-3-amino-1-(2-fluoro-5-nitrophenyl)propan-1-ol using asymmetric hydrogenation techniques. The researchers achieved high enantiomeric excess (ee > 98%) and demonstrated the compound's utility as a key intermediate in the synthesis of protease inhibitors. The study also highlighted the importance of the fluorine and nitro substituents in enhancing the compound's binding affinity to target enzymes.

In another recent investigation, researchers evaluated the pharmacokinetic properties of (1S)-3-amino-1-(2-fluoro-5-nitrophenyl)propan-1-ol in preclinical models. The results, published in Drug Metabolism and Disposition (2024), indicated favorable absorption and distribution profiles, with moderate plasma protein binding. These findings suggest that the compound could be a promising candidate for further development, particularly in the design of central nervous system (CNS)-targeted therapies.

Furthermore, computational studies have been conducted to predict the interaction of (1S)-3-amino-1-(2-fluoro-5-nitrophenyl)propan-1-ol with various biological targets. Molecular docking simulations revealed potential binding sites on G-protein-coupled receptors (GPCRs) and ion channels, which could explain its observed biological activities. These insights are critical for optimizing the compound's structure to improve its selectivity and efficacy.

Ongoing research is also exploring the potential of (1S)-3-amino-1-(2-fluoro-5-nitrophenyl)propan-1-ol in combination therapies. Preliminary data from in vitro studies suggest synergistic effects when the compound is co-administered with existing anticancer agents, opening new avenues for its use in oncology. However, further in vivo studies are needed to validate these findings and assess any potential toxicity concerns.

In conclusion, (1S)-3-amino-1-(2-fluoro-5-nitrophenyl)propan-1-ol (CAS: 2227863-06-9) represents a versatile and promising compound in the field of chemical biology and drug discovery. Its unique structural features and demonstrated biological activities make it a valuable subject for ongoing and future research. Continued efforts to elucidate its mechanism of action and optimize its pharmacological properties will be essential for translating these findings into clinical applications.

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